molecular formula C12H18N2OS B6335893 DecarboxyBiotin-Alkyne CAS No. 887915-53-9

DecarboxyBiotin-Alkyne

Cat. No.: B6335893
CAS No.: 887915-53-9
M. Wt: 238.35 g/mol
InChI Key: HWFZBYFQQMRYQB-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DecarboxyBiotin-Alkyne is a functionalized biomolecule that combines decarboxybiotin and an alkyne functional group. This compound is primarily used in biochemical and molecular biology research, particularly in protein labeling and click chemistry reactions. Click chemistry, known for its high yield, specificity, and simplicity, has significant potential for binding nucleic acids, lipids, proteins, and other molecules .

Mechanism of Action

Target of Action

DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .

Biochemical Pathways

It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .

Result of Action

The result of this compound’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

DecarboxyBiotin-Alkyne can be synthesized through various chemical routes. One common method involves the functionalization of biotin with an alkyne group. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

DecarboxyBiotin-Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of decarboxybiotin and alkyne functional groups, which enhances its reactivity and specificity in click chemistry reactions. This makes it particularly useful for applications requiring high precision and efficiency .

Properties

IUPAC Name

(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZBYFQQMRYQB-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.